This compound is a metabolite of 2-aminoethylphosphonate, a naturally occurring molecule found in some bacteria . Enzymes like 2-aminoethylphosphonate,2-oxoglutarate aminotransferase can convert 2-aminoethylphosphonate to (2-Amino-1-hydroxyethyl)phosphonic acid . Studying this conversion pathway can provide insights into bacterial phosphonate metabolism.
The unique structure of (2-Amino-1-hydroxyethyl)phosphonic acid makes it a potential biomarker for certain biological processes. However, further research is needed to determine its specificity and efficacy in this role.
The molecule's structure with an amine and phosphonate group could be of interest for synthetic chemists studying the creation of novel molecules with desired properties.
(2-Amino-1-hydroxyethyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of both an amino group and a hydroxyethyl group attached to the phosphorus atom. Its molecular formula is C₂H₈N₁O₄P, and it exists predominantly as a zwitterion, where the phosphonic acid group can donate protons to the amino group, resulting in the formation of phosphonate anions and ammonium cations . This compound plays a significant role in various biochemical pathways and serves as a precursor for inorganic phosphate, highlighting its importance in biological systems .
This compound exhibits notable biological activities, particularly in the context of cellular metabolism. It acts as a reservoir for inorganic phosphate, which is vital for numerous biochemical processes including energy transfer and signal transduction . Furthermore, studies have indicated that (2-amino-1-hydroxyethyl)phosphonic acid may have roles in modulating cellular signaling pathways and influencing enzyme activity due to its structural properties .
The synthesis of (2-amino-1-hydroxyethyl)phosphonic acid can be achieved through various methods. One notable approach involves the enantioselective hydrolytic kinetic resolution of racemic epoxyphosphonates . This method allows for the selective production of the desired enantiomer while minimizing by-products. Other synthetic routes may include direct reactions involving phosphonates and amino alcohols under controlled conditions to ensure high yields and purity.
(2-Amino-1-hydroxyethyl)phosphonic acid finds applications in several fields:
Interaction studies have shown that (2-amino-1-hydroxyethyl)phosphonic acid can form complexes with metal ions due to its phosphonate group. These interactions can influence its biological availability and activity. The compound's ability to act as a ligand for metal ions highlights its potential utility in designing metal-based drugs or supplements .
Several compounds share structural similarities with (2-amino-1-hydroxyethyl)phosphonic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminoethylphosphonic Acid | Lacks hydroxyethyl group | Primarily involved in metabolic pathways |
| 1-Hydroxyethylidene diphosphonic Acid | Contains two phosphonate groups | Stronger chelating properties |
| Methylphosphonic Acid | Methyl group instead of hydroxyethyl | Used primarily in chemical synthesis |
| Phosphonobutyric Acid | Longer carbon chain with similar functional groups | Potential applications in polymer chemistry |
The uniqueness of (2-amino-1-hydroxyethyl)phosphonic acid lies in its specific combination of amino and hydroxy groups, which confer distinct biochemical properties that are not present in other similar compounds. This makes it particularly valuable for research related to life sciences and potential therapeutic applications.
Chemoenzymatic approaches have emerged as powerful tools for synthesizing AHEPA with high stereochemical fidelity. A landmark study demonstrated the use of recombinant alcohol dehydrogenase (ADH) from Lactobacillus kefir to achieve stereoselective reduction of prochiral ketones, yielding (R)-configured intermediates critical for AHEPA synthesis. This method achieved >99% enantiomeric excess (ee) by leveraging ADH’s NADPH-dependent reduction mechanism, bypassing traditional stoichiometric reductants like sodium borohydride.
Parallel work utilized immobilized lipase from Burkholderia cepacia (Amano PS-IM) for kinetic resolution of racemic alcohol precursors. In a toluene-vinyl acetate system, the lipase selectively acetylated the (S)-enantiomer, leaving the desired (R)-alcohol in 47% yield and 99% ee. This strategy highlights the synergy between enzymatic selectivity and solvent engineering to optimize reaction outcomes.
| Enzyme Source | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Lactobacillus kefir ADH | Stereoselective reduction | 86 | >99 |
| Burkholderia cepacia lipase | Kinetic resolution | 47 | 99 |
These methodologies underscore the shift toward green chemistry principles, as biocatalysts operate under mild conditions (pH 7–8, 25–37°C) compared to traditional acid-catalyzed hydrolyses requiring harsh acids and elevated temperatures.
AHEPA production in bacteria is governed by the phn gene cluster, which coordinates carbon-phosphorus bond formation and cleavage. Streptomyces hygroscopicus employs a two-step pathway:
Recent genomic analyses revealed that phn clusters in marine γ-proteobacteria contain additional regulatory elements (e.g., phnF transcriptional repressors) that modulate AHEPA synthesis in response to extracellular phosphate levels. This regulatory plasticity enables bacteria to balance phosphonate biosynthesis with metabolic demands.
The stereoselective synthesis of AHEPA hinges on controlling hydrophosphonylation—the addition of phosphites to imines or carbonyl compounds. Chiral catalysts like bis-thioureas induce asymmetry by preorganizing reactants through hydrogen-bonding networks. For example:
$$
\text{Imine} + \text{HP(O)(OR)}_2 \xrightarrow{\text{Chiral Catalyst}} (R)\text{-AHEPA precursor} \quad
$$
Reaction conditions profoundly influence stereoselectivity:
| Parameter | Condition | Enantiomeric Excess (%) |
|---|---|---|
| Solvent | Dimethylformamide | 92 |
| Solvent | Toluene | 73 |
| Temperature | 0°C | 95 |
| Temperature | 25°C | 82 |
These insights guide the design of scalable asymmetric routes to AHEPA, circumventing costly resolution steps.
Microbial C-P lyase systems represent a critical mechanism for cleaving the chemically stable C-P bond in (2-amino-1-hydroxyethyl)phosphonic acid, particularly under phosphate-starved conditions. These systems are encoded by the phn operon, a 14-gene cluster first characterized in Escherichia coli [2] [4]. The core catalytic complex comprises PhnG, PhnH, PhnI, and PhnJ proteins, which form a hetero-octameric structure with a molecular mass of 240 kDa [4]. PhnJ, containing a [4Fe-4S] cluster, facilitates C-P bond cleavage via a radical S-adenosyl methionine (SAM)-dependent mechanism, generating 5-phosphoribosyl-α-1-diphosphate (PRPP) as a key intermediate [4].
The C-P lyase pathway initiates with ATP-dependent phosphorylation, where the phosphonate moiety is transferred to ribose-5-triphosphate, forming a ribose-alkylphosphonate intermediate. Subsequent pyrophosphate release by PhnM primes the substrate for PhnJ-mediated C-P bond scission [4]. This pathway exhibits broad substrate specificity, enabling degradation of diverse phosphonates, including (2-amino-1-hydroxyethyl)phosphonic acid [2]. Genetic analyses reveal homologs of the phn operon in marine and soil bacteria, underscoring its ecological prevalence [2].
Aerobic degradation of (2-amino-1-hydroxyethyl)phosphonic acid relies on a two-enzyme system encoded by the phnYZ operon. PhnY, a pyridoxal 5′-phosphate-dependent aminotransferase, first catalyzes the transamination of the substrate to produce phosphonoacetaldehyde [3] [6]. PhnZ, a nonheme di-iron oxygenase, then oxidatively cleaves the C-P bond in phosphonoacetaldehyde, yielding acetaldehyde and inorganic phosphate [3].
Crystallographic studies of PhnZ reveal a dinuclear iron center coordinated by four histidine and two aspartate residues, analogous to the active site of myo-inositol oxygenase [3]. Substrate binding induces conformational changes: glutamate-27 recognizes the amino group, triggering tyrosine-24 displacement to permit dioxygen access to Fe²⁺ [3]. This oxygen-dependent mechanism operates exclusively on the R-enantiomer of (2-amino-1-hydroxyethyl)phosphonic acid, showcasing stereochemical specificity [3]. The phnYZ system is evolutionarily linked to hydrolytic enzymes, reflecting adaptation for oxidative C-P bond cleavage in oxygen-rich environments [3].
Degradation pathways for (2-amino-1-hydroxyethyl)phosphonic acid diverge markedly between aerobic and anaerobic conditions, yielding distinct metabolic intermediates (Table 1).
Aerobic degradation produces phosphonoacetaldehyde as the primary intermediate, which is further oxidized to acetaldehyde and phosphate via PhnZ [3] [6]. Cyanobacteria enhance this process through extracellular peroxidase activity, accelerating phosphonate breakdown during algal blooms [1].
Anaerobic degradation relies on C-P lyase-mediated radical chemistry, generating methane and ethylene as side products alongside PRPP [2] [4]. Comparative studies show anaerobic pathways accumulate N-(methyl)aminomethanephosphonic acid (MAMPA) and aminomethylphosphonic acid (AMPA) at concentrations 4–5 times higher than in aerobic systems due to limited oxygen-dependent mineralization [1].
Table 1. Key intermediates in aerobic vs. anaerobic degradation
| Condition | Primary Intermediates | Enzymatic Systems |
|---|---|---|
| Aerobic | Phosphonoacetaldehyde, Acetaldehyde | PhnY, PhnZ dioxygenases |
| Anaerobic | PRPP, MAMPA, AMPA | C-P lyase complex |
Environmental factors such as dissolved oxygen, microbial community composition, and metal ion concentrations modulate the dominance of these pathways. For instance, iron-rich sediments favor anaerobic C-P lyase activity, while cyanobacterial blooms promote aerobic degradation [1] [4].
The 2-aminoethylphosphonate dioxygenase family represents a specialized group of enzymes that exhibit remarkable substrate specificity toward organophosphonate compounds, with (2-amino-1-hydroxyethyl)phosphonic acid serving as a key intermediate in bacterial phosphonate degradation pathways [1] [2]. These enzymes demonstrate highly selective recognition mechanisms that distinguish between structurally similar phosphonate substrates through precise molecular interactions.
The enzyme PhnY, classified as an alpha-ketoglutarate/iron(II)-dependent dioxygenase, catalyzes the stereospecific alpha-hydroxylation of 2-aminoethylphosphonic acid to form (R)-2-amino-1-hydroxyethylphosphonic acid [1] [2]. This enzymatic transformation requires the presence of alpha-ketoglutarate as a co-substrate and exhibits strict stereoselectivity, producing exclusively the R-enantiomer of the hydroxylated product [2] [3]. The substrate recognition mechanism involves bidentate coordination of the substrate to the active site iron center through the amino group and phosphonate moiety [2] [3].
PhnZ, a mixed valence diiron-dependent oxygenase, demonstrates exceptional specificity for (R)-2-amino-1-hydroxyethylphosphonic acid as its natural substrate [4] [2]. Kinetic analysis reveals that wild-type PhnZ exhibits a turnover number of 6.8 ± 0.3 s⁻¹ and a Michaelis constant of 63 ± 11 μM for (R)-2-amino-1-hydroxyethylphosphonic acid [4]. The enzyme shows absolute stereoselectivity, with no detectable activity toward the S-enantiomer of the substrate [2] [3].
| Enzyme | Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| PhnZ (wild-type) | (R)-2-amino-1-hydroxyethylphosphonic acid | 6.8 ± 0.3 | 63 ± 11 | (1.1 ± 0.2) × 10⁵ | [4] |
| PhnZ Y24F | (R)-2-amino-1-hydroxyethylphosphonic acid | 4.5 ± 0.1 | 566 ± 44 | (7.9 ± 0.7) × 10³ | [4] |
| PhnZ E27A | (R)-2-amino-1-hydroxyethylphosphonic acid | 0.25 ± 0.02 | 2354 ± 417 | 106 ± 21 | [4] |
| PhnZ H62A | (R)-2-amino-1-hydroxyethylphosphonic acid | 0.34 ± 0.01 | 310 ± 37 | (1.1 ± 0.1) × 10³ | [4] |
The substrate specificity of these enzymes extends beyond simple molecular recognition to encompass complex induced-fit mechanisms [2] [3]. The binding of (R)-2-amino-1-hydroxyethylphosphonic acid to PhnZ triggers conformational changes involving active site residues Tyrosine 24 and Glutamate 27, which mediate substrate recognition and oxygen access to the iron centers [4] [2]. Histidine 62, unique to the PhnZ subclade, forms specific hydrogen bonding interactions with the C1-hydroxyl group of the substrate, contributing to both substrate specificity and catalytic efficiency [4] [2].
Comparative analysis of related phosphonate dioxygenases reveals substrate promiscuity variations within the family [5] [6]. While PhnY and PhnZ from Gimesia maris demonstrate specificity for methylphosphonic acid degradation, other family members such as the TmpA/TmpB system from Leisingera caerulea exhibit selectivity for 2-(trimethylammonio)ethylphosphonic acid [4] [6]. This diversity in substrate recognition highlights the evolutionary adaptation of these enzymes to specific phosphonate compounds present in their respective bacterial environments [5] [6].
The molecular basis of substrate discrimination involves multiple factors including active site architecture, metal coordination geometry, and auxiliary binding domains [2] [3]. Crystal structure analysis of PhnZ reveals that substrate binding occurs through bidentate coordination to iron(II), with the C1-hydroxyl and phosphonate oxygen atoms serving as ligands [2] [3]. The 2-amino group forms additional electrostatic interactions with Glutamate 27, while the overall substrate positioning is stabilized through hydrogen bonding networks involving conserved active site residues [2] [3].
Quantum mechanical investigations of carbon-phosphorus bond activation by oxygenase enzymes have provided fundamental insights into the electronic mechanisms underlying these challenging biochemical transformations [7] [8]. These computational studies employ density functional theory calculations and quantum mechanics/molecular mechanics approaches to elucidate the energetic pathways and transition states involved in C-P bond cleavage [7] [8] [9].
The quantum mechanical analysis of PhnZ-catalyzed carbon-phosphorus bond cleavage reveals a complex multi-step mechanism involving initial oxygen activation followed by substrate oxidation [8] [9]. Computational studies demonstrate that the catalytic cycle begins with the formation of a diiron(III/III)-superoxo species, which abstracts the C1-hydrogen atom from (R)-2-amino-1-hydroxyethylphosphonic acid in the rate-determining step [4] [8]. The calculated activation barrier for C-H bond cleavage is consistent with experimental kinetic isotope effect measurements, which show primary deuterium kinetic isotope effect values of 5.5 ± 0.3 for the deuterated substrate [4].
Density functional theory calculations predict that the iron(II)-catalyzed homolytic cleavage of the oxygen-oxygen bond occurs through a hemiketal intermediate, producing an iron(IV)=O species responsible for subsequent bond activation steps [8] [9]. The computational models indicate that cooperative catalysis between the two iron centers is essential, with iron(1) mediating oxygen activation while iron(2) coordinates the substrate [8] [9]. This mechanistic understanding has been validated through experimental studies showing that both iron centers are required for catalytic activity [4] [2].
| Reaction Step | Energy Barrier (kcal/mol) | Electronic Configuration | Method | Reference |
|---|---|---|---|---|
| C-H bond cleavage | 17.6 | Fe(III)-superoxo | DFT/B3LYP* | [7] |
| O-O bond activation | 21.0 | Fe(III)-peroxide | DFT/B3LYP* | [7] |
| C-P bond cleavage | 12.4 | Radical intermediate | QM/MM | [8] |
| Substrate binding | 6.4 | Mixed valent diiron | DFT | [8] |
The quantum mechanical studies reveal that spin-regulated electron transfer plays a crucial role in the overall catalytic mechanism [8] [9]. Calculations demonstrate that the mixed valence iron(II/III) state is thermodynamically favored over the diferrous iron(II/II) configuration, explaining the unique cofactor requirements of these oxygenases compared to other diiron enzymes [8] [10]. The electronic structure analysis indicates that the iron(III) center facilitates substrate hydroxyl deprotonation while maintaining the iron(II) center available for oxygen activation [8] [10].
Computational modeling of the carbon-phosphorus bond cleavage step indicates that the reaction proceeds through formation of a substrate radical intermediate following C-H bond abstraction [8] [9]. The phosphonate moiety stabilizes this radical through delocalization of electron density, lowering the overall activation barrier for subsequent bond breaking steps [8] [9]. Quantum chemical calculations suggest that the final C-P bond scission occurs via a concerted mechanism involving simultaneous phosphorus-oxygen bond formation and carbon-phosphorus bond rupture [8] [9].
The role of active site residues in facilitating C-P bond activation has been extensively studied through quantum mechanical approaches [4] [8]. Computational analysis confirms that Histidine 62 acts as a general base, deprotonating the substrate C1-hydroxyl group and stabilizing the developing negative charge during the transition state [4] [8]. The calculated proton transfer energy indicates that this acid-base catalysis contributes approximately 10-16.5 kcal/mol of transition state stabilization through oxyanion character development [4] [11].
Comparative quantum mechanical studies of related oxygenases, including myo-inositol oxygenase, reveal common mechanistic features while highlighting the unique aspects of phosphonate bond activation [7] [8]. The computational analysis demonstrates that phosphonate C-P bonds (approximately 85 kcal/mol bond dissociation energy) require different activation strategies compared to carbon-carbon bonds, necessitating the specialized active site architecture observed in phosphonate-processing enzymes [4] [12].
Allosteric regulation represents a fundamental mechanism controlling the activity of phosphonate-processing enzyme complexes, with conformational changes at distant sites modulating catalytic efficiency and substrate specificity [13] [14]. These regulatory mechanisms involve complex networks of protein-protein interactions, cooperative binding events, and dynamic structural transitions that coordinate cellular phosphonate metabolism [13] [15].
The phosphonate degradation pathway exhibits sophisticated allosteric control through multienzyme complex formation, particularly evident in the carbon-phosphorus lyase system [16] [17]. The PhnGHIJK protein complex demonstrates cooperative assembly where individual subunits influence the binding affinity and catalytic activity of adjacent components [16] [17]. Biochemical analysis reveals that deletion of any single component results in complete loss of phosphonate utilization capability, indicating obligate cooperativity within the complex [17].
Crystallographic studies of phosphonate-processing enzymes have identified multiple allosteric binding sites that regulate enzymatic activity through conformational coupling [2] [18]. In PhnZ, the binding of (R)-2-amino-1-hydroxyethylphosphonic acid triggers an induced-fit mechanism involving movement of the alpha-3 to alpha-5 helical region, creating conformational changes that propagate throughout the protein structure [2] [3]. This allosteric network coordinates substrate binding at the iron(2) center with oxygen access to the iron(1) center, ensuring proper temporal ordering of catalytic events [2] [3].
| Enzyme Complex | Regulatory Mechanism | Hill Coefficient | Effector Type | Kd (μM) | Reference |
|---|---|---|---|---|---|
| PhnGHIJK | Cooperative assembly | 2.5 ± 0.3 | ATP/NADH | 125 ± 15 | [16] |
| PhnZ-substrate | Induced-fit binding | 1.8 ± 0.2 | Iron coordination | 63 ± 11 | [2] |
| Phosphofructokinase | Heterotropic cooperativity | >2.5 | PEP inhibition | 200 ± 25 | [19] |
| HAD phosphatases | Negative cooperativity | 0.8 ± 0.1 | Product inhibition | 450 ± 50 | [20] |
The molecular basis of allosteric regulation in phosphonate enzymes involves dynamic networks of residue interactions that transmit conformational information across protein domains [13] [14]. Computational analysis using Gaussian network models demonstrates high correlation between motions at allosteric and orthosteric sites in phosphonate-processing enzymes, with correlation coefficients exceeding 0.7 for functionally relevant binding sites [21] [18]. These correlated motions facilitate long-range communication essential for coordinated enzyme function [21] [18].
Cooperative binding mechanisms in phosphonate enzyme complexes exhibit both positive and negative cooperativity depending on the specific protein interactions involved [22] [23]. The haloacid dehalogenase superfamily phosphatases, which include several phosphonate-processing enzymes, demonstrate negative cooperativity in substrate binding with Hill coefficients less than unity [20] [22]. This regulatory mechanism provides precise control over enzymatic activity in response to changing substrate concentrations [20] [22].
The structural basis of allosteric communication involves conformational transitions between tense and relaxed states, similar to classic allosteric models but adapted to the specific requirements of phosphonate metabolism [24] [13]. Nuclear magnetic resonance studies reveal that phosphonate binding induces microsecond to millisecond timescale motions that propagate through beta-sheet networks and alpha-helical interfaces [13] [15]. These dynamic processes coordinate the activities of multiple active sites within enzyme complexes [13] [15].
Experimental evidence for allosteric regulation comes from detailed kinetic analysis of enzyme variants with mutations at proposed regulatory sites [4] [2]. Site-directed mutagenesis of PhnZ residues Tyrosine 24 and Glutamate 27 demonstrates their roles in allosteric communication, with the E27A variant showing 1037-fold decreased catalytic efficiency compared to wild-type enzyme [4]. These mutations disrupt the allosteric network connecting substrate binding and oxygen activation, highlighting the importance of conformational coupling in enzyme function [4] [2].